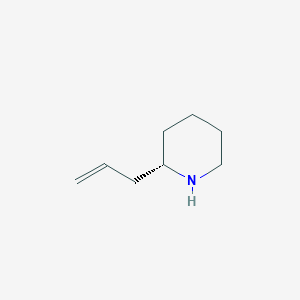

Piperidine, 2-(2-propenyl)-, (S)-(9CI)

Descripción

Chemical Structure and Key Features "Piperidine, 2-(2-propenyl)-, (S)-(9CI)" is a chiral piperidine derivative with an (S)-configured stereocenter at the 2-position and a propenyl (allyl) substituent. The compound is part of a broader class of nitrogen-containing heterocycles, which are widely studied for their biological and chemical properties.

Propiedades

Número CAS |

133294-33-4 |

|---|---|

Fórmula molecular |

C8H15N |

Peso molecular |

125.21 g/mol |

Nombre IUPAC |

(2S)-2-prop-2-enylpiperidine |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2/t8-/m1/s1 |

Clave InChI |

ILOLJAYGPOJDHT-MRVPVSSYSA-N |

SMILES |

C=CCC1CCCCN1 |

SMILES isomérico |

C=CC[C@@H]1CCCCN1 |

SMILES canónico |

C=CCC1CCCCN1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares "Piperidine, 2-(2-propenyl)-, (S)-(9CI)" with structurally and functionally related piperidine derivatives. Key parameters include substituent effects, fluorophore integration, stereochemistry, and biological activity.

Structural Analogues with Modified Substituents

Fluorophore-Integrated Analogues

The anthracene ring in "Piperidine, 2-(2-propenyl)-, (S)-(9CI)" acts as a fluorophore, enabling fluorescence upon binding to G-quadruplex DNA. Comparisons with other fluorophore-containing derivatives reveal:

- Compounds 3–4 () : Smaller aromatic rings (e.g., benzene) fail to generate fluorescence, emphasizing the necessity of a large stacking surface (anthracene) for signal generation .

- Compound 6 () : Similar conjugated system size as 9CI but altered substitution on the anthracene ring leads to diminished fluorescence, indicating positional sensitivity in DNA interactions .

- Compound 5 (assumed as 9CI) : Retains strong fluorescence due to optimal stacking between anthracene and G-quartet, unlike analogues with triazine or piperidine substitutions .

Stereochemical and Chiral Analogues

Stereochemistry significantly impacts activity:

- (8aR)-Piperidine β-enaminoketones (): Chiral piperidine derivatives synthesized via condensation with (S)-phenylglycinol show high enantioselectivity. The (S)-configuration in "Piperidine, 2-(2-propenyl)-, (9CI)" likely confers similar specificity in biomolecular recognition .

- 4-Aminopiperidine (): Substitution at the 4-position with an amine group enhances CO2 absorption capacity, illustrating how functional group placement alters chemical behavior .

Electronic and Reactive Analogues

Electron-withdrawing or donating groups modify reactivity:

- Piperidine, 3,5-dimethyl-1-(trifluoroacetyl)- (9CI) : Trifluoroacetyl group increases lipophilicity and stability, differing from the polarizable propenyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.